2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
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Overview
Description
Trifluoromethylpyridines (TFMPs) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various heterocycles, incorporating sulfamoyl moiety. These heterocycles demonstrate significant antibacterial and antifungal activities (Darwish et al., 2014).
- It serves as a key intermediate in the creation of novel heterocyclic compounds, including pyridine, pyrrole, thiazole, and pyrazolo[3,4-d]pyrimidines. These compounds have shown potential antimicrobial properties (Bondock et al., 2008).
Antimicrobial Applications
- This compound is essential in the synthesis of new heterocyclic compounds that have been tested for antimicrobial activity. These include derivatives of pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine (Al-Kamali & Al-Hazmi, 2014).
- The compound has been used to synthesize a new series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, which were screened for antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).
Other Biological Activities
- Research indicates the use of this compound in the synthesis of heterocycles incorporating antipyrine moiety, which have potential applications in pharmaceuticals due to their biological activities (Bondock et al., 2008).
- Another study highlights its role in the synthesis of N,N-disubstituted 4-amino-5,6,7,8,9,10-hexahydro-3- phenyl-2H-cycloocta[b]pyran-2-ones, showing local anesthetic, platelet antiaggregating, and other activities in preclinical models (Longobardi et al., 1995).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4OS/c1-30(2)16-11-9-15(10-12-16)28-20(31)14-32-22-18(13-27)21(23(24,25)26)17-7-5-3-4-6-8-19(17)29-22/h9-12H,3-8,14H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWIEYMLVUARBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCCCC3)C(=C2C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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